N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin core substituted with a 3-ethyl group, a 4-oxo moiety, and a 7-phenyl group. The sulfanyl bridge connects this heterocyclic system to an acetamide group bearing a 4-chlorophenyl substituent. Its synthesis involves refluxing intermediates with ethanol and sodium acetate, yielding 85% pale orange crystals after recrystallization .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-2-26-21(28)20-19(17(12-29-20)14-6-4-3-5-7-14)25-22(26)30-13-18(27)24-16-10-8-15(23)9-11-16/h3-12H,2,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUKSIFQFWBFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Phenyl and Ethyl Groups: The phenyl and ethyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : The target compound’s 85% yield is moderate compared to the 94–95% yields of hydrazinylidene derivatives in , likely due to steric effects from the ethyl and phenyl groups.
- Thermal Stability: The higher melting points of compounds (274–288°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding from sulfamoyl and cyano groups) compared to the target compound’s unrecorded melting point .
- Substituent Effects :
Crystallographic and Spectroscopic Insights
- Crystal Packing: highlights N-(4-chlorophenyl) analogs with diaminopyrimidin sulfanyl groups, revealing intermolecular hydrogen bonding (N–H⋯O) that stabilizes the crystal lattice . Similar interactions may occur in the target compound.
- Spectroscopic Data: IR/NMR: compounds show characteristic peaks for C≡N (2214 cm⁻¹) and C=O (1664 cm⁻¹) , while ’s acetamide NHCO appears at δ 10.10 ppm in ¹H-NMR . These align with expected signals for the target’s acetamide and thieno-pyrimidin moieties.
Biological Activity
N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structural features, including a chlorophenyl group and a thienopyrimidine core, suggest it may interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H18ClN3O2S2, with a molecular weight of approximately 395.9 g/mol. The compound's structure is characterized by:
| Structural Feature | Description |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and potential receptor interactions. |
| Thienopyrimidine Core | Imparts biological activity related to enzyme inhibition and anticancer properties. |
| Sulfanyl Group | May facilitate interactions with biological targets through thiol-based mechanisms. |
Preliminary studies indicate that the mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways involved in cell growth and apoptosis.
- Cell Cycle Interference : Research suggests potential effects on cell cycle progression, particularly in cancer cell lines.
Anticancer Properties
Research findings have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable studies include:
- Prostate Cancer Cells : The compound demonstrated substantial inhibitory effects on cell viability in prostate cancer models.
- Colorectal Cancer Cells : It also showed promising results against colorectal cancer cell lines, indicating a broad spectrum of anticancer activity.
The following table summarizes the cytotoxic effects observed in various studies:
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| Prostate Cancer | 5.0 | Significant inhibition |
| Colorectal Cancer | 7.5 | Moderate inhibition |
| MCF7 (Breast Cancer) | 6.0 | Strong cytotoxicity |
Other Biological Activities
In addition to its anticancer properties, the compound has been investigated for other biological activities:
- Antibacterial Activity : Some derivatives have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : It has been evaluated as an acetylcholinesterase inhibitor, showing potential in treating neurodegenerative diseases.
Case Studies and Research Findings
A series of research articles have explored the biological activity of similar compounds and their derivatives:
- A study published in Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of compounds with similar structural motifs and their varying biological activities against bacterial strains .
- Research on thieno[3,2-d]pyrimidine derivatives indicated significant anticancer properties linked to their structural features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
